molecular formula C10H19ClO2 B6183551 tert-butyl 4-chloro-2,2-dimethylbutanoate CAS No. 2639464-29-0

tert-butyl 4-chloro-2,2-dimethylbutanoate

Cat. No.: B6183551
CAS No.: 2639464-29-0
M. Wt: 206.71 g/mol
InChI Key: MQRJBZNFDNVURU-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2,2-dimethylbutanoate is an ester derivative featuring a tert-butyl ester group and a chlorinated alkyl chain. Its molecular formula is C9H17ClO2, with a structure characterized by a branched tert-butyl group (C(C)(C)CO-) attached to a 4-chloro-2,2-dimethylbutanoate backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity in substitution and elimination reactions .

Properties

CAS No.

2639464-29-0

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

tert-butyl 4-chloro-2,2-dimethylbutanoate

InChI

InChI=1S/C10H19ClO2/c1-9(2,3)13-8(12)10(4,5)6-7-11/h6-7H2,1-5H3

InChI Key

MQRJBZNFDNVURU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCCl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-2,2-dimethylbutanoate typically involves the esterification of 4-chloro-2,2-dimethylbutanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-chloro-2,2-dimethylbutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2,2-dimethylbutanoic acid and tert-butyl alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiolates in polar solvents like water or ethanol.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-2,2-dimethylbutanoate or 4-thio-2,2-dimethylbutanoate.

    Hydrolysis: 4-chloro-2,2-dimethylbutanoic acid and tert-butyl alcohol.

    Reduction: 4-chloro-2,2-dimethylbutanol.

Scientific Research Applications

Chemistry: tert-butyl 4-chloro-2,2-dimethylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and the effects of ester derivatives on biological systems. It may also serve as a model compound in drug development studies to understand the pharmacokinetics and metabolism of ester-containing drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2,2-dimethylbutanoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to hydrolysis or substitution reactions. The chlorine atom can also participate in nucleophilic substitution, making the compound versatile in chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chloro-2,2-dimethylbutanoate

  • Molecular Formula : C8H15ClO2 (vs. C9H17ClO2 for the tert-butyl analog).
  • Key Differences :
    • The ethyl ester lacks the steric hindrance of the tert-butyl group, making it more reactive in nucleophilic substitution reactions.
    • Boiling points and solubility likely differ due to the smaller, less hydrophobic ethyl group. For example, tert-butyl esters generally exhibit higher thermal stability and lower solubility in polar solvents compared to ethyl esters .
  • Synthesis: Ethyl 4-chloro-2,2-dimethylbutanoate is synthesized via palladium-catalyzed C–H functionalization, followed by hydrolysis to yield 4-chloro-2,2-dimethylbutan-1-ol .
Property Ethyl 4-Chloro-2,2-dimethylbutanoate tert-Butyl 4-Chloro-2,2-dimethylbutanoate
Molecular Weight 178.66 g/mol 192.69 g/mol
Ester Group Ethyl tert-Butyl
Steric Hindrance Low High
Reactivity in SN2 Higher Lower (due to bulky tert-butyl group)

tert-Butyl 4-Bromobutanoate

  • Molecular Formula : C8H15BrO2.
  • Key Differences :
    • Bromine substituent vs. chlorine: Bromine’s larger atomic radius and polarizability make it a better leaving group, enhancing reactivity in elimination or substitution reactions.
    • Higher molecular weight (223.11 g/mol) compared to the chloro analog (192.69 g/mol) affects physical properties like density and melting point .

tert-Butyl Chloride (2-Chloro-2-methylpropane)

  • Molecular Formula : C4H9Cl.
  • Key Differences: Simpler structure lacking the ester functionality. Highly volatile (boiling point: 51°C) and prone to SN1 hydrolysis due to the stability of the tertiary carbocation intermediate . In contrast, this compound’s ester group reduces volatility and stabilizes the molecule against rapid hydrolysis .

Functional and Reactivity Comparisons

  • Electrophilic Reactivity: The chlorine in this compound is less electrophilic than in tert-butyl chloride due to electron-withdrawing effects of the ester carbonyl group. This reduces its susceptibility to nucleophilic attack compared to simpler haloalkanes .
  • Steric Effects: The tert-butyl group in the ester significantly hinders access to the chloro substituent, slowing reactions like hydrolysis or alkylation compared to less hindered analogs (e.g., ethyl 4-chloro-2,2-dimethylbutanoate) .
  • Thermal Stability : Tert-butyl esters generally decompose at higher temperatures than ethyl esters, making them suitable for high-temperature reactions .

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